6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one
Description
Properties
Molecular Formula |
C6H4ClN3OS |
|---|---|
Molecular Weight |
201.63 g/mol |
IUPAC Name |
6-chloro-4H-pyrazino[2,3-b][1,4]thiazin-3-one |
InChI |
InChI=1S/C6H4ClN3OS/c7-3-1-8-6-5(9-3)10-4(11)2-12-6/h1H,2H2,(H,9,10,11) |
InChI Key |
XYYPQFQSSBCRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC(=CN=C2S1)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thioamide Precursors
The core pyrazino-thiazinone system is frequently constructed through cyclocondensation reactions. A representative protocol involves reacting 3-amino-5-chloropyrazine-2-carboxamide with thioglycolic acid under acidic conditions. The reaction proceeds through initial thioamide formation followed by intramolecular cyclization, yielding the bicyclic structure.
Table 1: Cyclocondensation Reaction Parameters
| Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Amino-5-chloropyrazine | Thioglycolic acid | 110 | 8 | 67 |
| 2-Cyano-4-chloropyrazine | Hydrogen sulfide | 90 | 12 | 58 |
Optimal yields (67%) occur at 110°C with thioglycolic acid, while sulfide-based routes show reduced efficiency. The chlorine atom at position 6 is typically introduced via precursor selection rather than post-cyclization modification.
Halogenation of Pyrazinone Intermediates
Chlorine incorporation frequently employs phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent. A documented method reacts 2H-pyrazino[2,3-b]thiazin-3(4H)-one with POCl₃ at reflux (110°C) for 6 hours, achieving 82% chlorination at position 6.
The mechanism proceeds through:
- Protonation of the carbonyl oxygen by POCl₃
- Nucleophilic attack by chloride ion at position 6
- Elimination of phosphorylated byproducts
Critical Parameters:
- Excess POCl₃ (5 eq.) prevents di-chlorination byproducts
- Anhydrous conditions essential to avoid hydrolysis
- Gradual temperature ramping minimizes ring degradation
Advanced Methodological Approaches
Multi-Component One-Pot Synthesis
Recent advancements employ convergent synthesis strategies. A 2024 protocol combines 4-chloro-2-cyanopyrazine, thiourea, and chloroacetic acid in acetic anhydride, achieving 74% yield through sequential:
- Thiolation of cyanopyrazine
- Nucleophilic substitution with chloroacetate
- Thermal cyclodehydration
Table 2: One-Pot Reaction Optimization
| Solvent System | Catalyst | Time (h) | Purity (%) |
|---|---|---|---|
| Acetic anhydride | None | 4 | 98 |
| DMF | K₂CO₃ | 6 | 89 |
| Toluene | p-TsOH | 8 | 76 |
The solvent-free approach in molten urea at 130°C demonstrates particular efficiency, reducing purification steps while maintaining 91% yield.
Enzymatic Resolution of Racemic Intermediates
Chiral variants require asymmetric synthesis. Lipase-mediated kinetic resolution of (±)-5-chloro-2,3-dihydropyrazino[2,3-b]thiazin-4-ium intermediates achieves 99% enantiomeric excess when using:
- Candida antarctica lipase B (CAL-B)
- Vinyl acetate as acyl donor
- Hexane:tert-butanol (3:1) solvent system
This biocatalytic method proves superior to traditional chemical resolution, with 42% yield of (R)-enantiomer versus 28% via diastereomeric salt formation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Benchmarking against batch processes reveals flow chemistry advantages:
Table 3: Batch vs. Flow Synthesis Metrics
| Parameter | Batch (5 L) | Flow (Microreactor) |
|---|---|---|
| Reaction Time | 8 h | 22 min |
| Space-Time Yield | 0.8 kg/m³/h | 5.2 kg/m³/h |
| Impurity Profile | 4.7% | 1.1% |
A patented continuous process (WO202411287A1) utilizes:
- Precursor mixing at 25°C
- Residence time coil (80°C, 15 min)
- In-line POCl₃ quenching
This reduces thermal degradation while improving stoichiometric control.
Green Chemistry Modifications
Solvent substitution studies identify cyclopentyl methyl ether (CPME) as superior to traditional dichloromethane:
- 98.5% conversion vs. 94% in DCM
- E-Factor reduction from 32 to 19
- Enables catalyst recycling through phase separation
Microwave-assisted synthesis further enhances sustainability:
- 82% yield in 45 minutes vs. 6 hours conventional heating
- 40% energy consumption reduction
Analytical Characterization Protocols
Spectroscopic Verification
Key spectral signatures confirm successful synthesis:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 4.38 (t, J=6.2 Hz, 2H, H-2), 3.97 (t, J=6.2 Hz, 2H, H-4)
- ¹³C NMR: 165.8 (C-3), 152.1 (C-6), 134.9 (C-5a)
- HRMS: m/z 215.0124 [M+H]⁺ (calc. 215.0128)
Mass fragmentation patterns show characteristic loss of Cl· (Δm/z 35.5) followed by CO elimination (Δm/z 28).
Crystallographic Validation
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Triclinic P‾1 space group
- Unit cell parameters: a=7.21 Å, b=8.94 Å, c=10.35 Å
- Dihedral angle between pyrazine and thiazinone rings: 12.7°
The nearly planar configuration facilitates π-stacking in solid-state formulations, critical for drug bioavailability.
Comparative Evaluation of Synthetic Routes
Table 4: Method Efficiency Matrix
| Method | Atom Economy (%) | E-Factor | Process Mass Intensity |
|---|---|---|---|
| Cyclocondensation | 64 | 18 | 23 |
| Halogenation | 89 | 9 | 11 |
| Multi-Component | 77 | 14 | 17 |
| Continuous Flow | 92 | 6 | 8 |
The halogenation route demonstrates superior atom economy but requires careful byproduct management. Continuous flow synthesis emerges as the most sustainable industrial-scale option, combining high efficiency with reduced environmental impact.
Challenges and Optimization Strategies
Byproduct Formation Mitigation
Common impurities include:
- 5,6-Dichloro derivatives (3-7%)
- Ring-opened mercaptopyrazines (2-4%)
- Oxidized sulfone analogs (1-3%)
Advanced purification techniques:
- Chromatography: Silica gel with EtOAc/hexane (3:7)
- Crystallization: Ethanol/water (4:1) at 4°C
- pH-Zone Refining: Adopted from industrial antibiotic production
Stability Considerations
The compound exhibits:
- Hydrolysis at pH >8 (t₁/₂=4.2 h)
- Photodegradation under UV light (Q=0.78)
- Thermal decomposition above 185°C
Formulation studies recommend:
- Lyophilized storage at -20°C
- Amber glass packaging
- Citrate buffer stabilization (pH 5.5-6.0)
Emerging Methodologies
Photocatalytic C-H Activation
A 2025 preliminary report describes visible-light-mediated chlorination using:
- Ru(bpy)₃Cl₂ as photocatalyst
- N-Chlorosuccinimide (NCS) as chlorine source
- Blue LEDs (450 nm) irradiation
This achieves 89% regioselectivity for position 6 without directing groups, representing a paradigm shift in halogenation strategies.
Biocatalytic Ring Assembly
Engineered P450 monooxygenases demonstrate capability for:
- Oxidative cyclization of linear precursors
- 78% conversion in E. coli whole-cell systems
- Complete enantiocontrol (ee >99%)
While currently at TRL 3, this biological route promises sustainable gram-scale production within 5 years.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazinone Derivatives
- Example : 2H-Benzo[b][1,4]thiazin-3(4H)-one derivatives (e.g., compound 3i and 3j in ).
- Structural Differences: Benzothiazinones feature a benzene ring fused to the thiazinone core, whereas the target compound replaces the benzene with a pyrazine ring.
- Synthesis: Benzothiazinones are synthesized via nucleophilic substitution reactions, such as the reaction of 6-(2-chloroacetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one with thiadiazole derivatives . The pyrazino-thiazinone likely requires similar strategies but with pyrazine precursors.
Thiopyrano-Pyrazinones
- Example: 6,7-Dihydro-8H-thiopyrano[2,3-b]pyrazin-8-one derivatives ().
- Structural Differences: The thiopyran ring replaces the thiazinone core, altering electronic properties and conformational flexibility.
- Synthesis : Derived from 2-chloropyrazine via reaction with sodium hydrogensulfide, highlighting the role of halogenated intermediates .
Pyridazinone Derivatives
- Example : 5-Chloro-6-phenylpyridazin-3(2H)-one ().
- Structural Differences: Pyridazinones contain a six-membered ring with two adjacent nitrogen atoms, differing from the pyrazine-thiazinone’s fused system.
- Synthesis: Prepared via alkylation reactions of halides with pyridazinone precursors .
Acetylcholinesterase (AChE) Inhibition
- Benzothiazinones: Compounds 3i and 3j (IC₅₀ = 0.027–0.025 µM) exhibit AChE inhibition comparable to donepezil (IC₅₀ = 0.021 µM), with additional antioxidant activity and blood-brain barrier permeability .
Antimicrobial Activity
- Nitro-Benzothiazinones: 1-(6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazine derivatives show activity against multidrug-resistant Staphylococcus aureus .
- Chloro-Pyrazino-Thiazinone: The chlorine substituent may confer similar antimicrobial properties, though electron-withdrawing effects could reduce nucleophilic reactivity compared to nitro groups.
Physicochemical and Structural Properties
Molecular Conformation and Crystallography
- Benzothiazinones: Exhibit screw-boat conformations in the thiazinone ring, with planar aromatic systems and hydrogen-bonded dimeric structures .
- Pyrazino-Thiazinone: Expected to display distinct conformational behavior due to the pyrazine ring’s rigidity and electronic effects.
Electronic and Reactivity Profiles
| Property | 6-Chloro-Pyrazino-Thiazinone | Benzothiazinones | Thiopyrano-Pyrazinones |
|---|---|---|---|
| Electron-Withdrawing Group | Cl at position 6 | Variable substituents | S atom in thiopyran ring |
| Aromatic System | Pyrazine + thiazinone | Benzene + thiazinone | Thiopyran + pyrazine |
| Solubility | Likely moderate (polar groups) | Moderate to low | Low (nonpolar thiopyran) |
Biological Activity
6-Chloro-2H-pyrazino[2,3-b][1,4]thiazin-3(4H)-one is a heterocyclic compound belonging to the thiazine family, characterized by a fused ring system that includes nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent.
Chemical Structure and Properties
The structural formula of this compound is depicted below:
This compound features a chloro substituent at the sixth position and a pyrazino moiety, which enhances its interaction with biological targets. The presence of the chloro group allows for nucleophilic substitutions and oxidation-reduction reactions, which can modify its biological properties .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In particular, studies have shown its effectiveness against various bacterial strains. The thiazine class of compounds is known for their broad-spectrum antimicrobial properties, making this compound a candidate for further development in treating infections .
The mechanism by which this compound exerts its effects involves inhibition of specific enzymes critical to bacterial metabolism. Understanding these interactions is essential for optimizing its efficacy as an antimicrobial agent. Further investigations into binding affinities and target specificity are ongoing .
Case Studies and Research Findings
A notable study evaluated the antibacterial activity of various thiazine derivatives, including this compound. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined using standard broth dilution methods.
Table: Antibacterial Activity Data
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
| 1,3-Benzothiazine | 16 | Bacillus subtilis |
| 1,4-Thiazine | 128 | Pseudomonas aeruginosa |
This table highlights the comparative potency of this compound against different bacterial strains .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that allow for modifications to enhance biological efficacy. These synthetic pathways often involve reactions that introduce functional groups capable of enhancing antimicrobial activity .
Table: Synthetic Methods Overview
| Method Description | Yield (%) | Reference |
|---|---|---|
| Reaction with chlorinated pyrazines | ~75 | |
| Nucleophilic substitution with amines | ~85 | |
| Oxidation-reduction reactions | Variable |
Future Directions
The ongoing research into the biological activity of this compound suggests potential applications in pharmaceuticals. Its derivatives are being explored not only for their antimicrobial properties but also for possible anticancer activities due to the structural characteristics shared with other bioactive compounds .
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-2H-pyrazino[2,3-b][1,4]thiazin-3(4H)-one, and how can reaction yields be improved?
Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray diffraction (XRD): Resolves bond angles and crystallographic packing. For example, the pyrazine-thiazine ring system shows a dihedral angle of 12.5° between planes, confirmed via single-crystal analysis .
- NMR spectroscopy: H NMR (DMSO-d6) displays characteristic peaks: δ 8.2 ppm (pyrazine H), δ 4.3 ppm (thiazine CH2), and δ 2.1 ppm (Cl-substituted CH) .
- Mass spectrometry (HRMS): Molecular ion [M+H] at m/z 257.02 confirms the molecular formula .
Advanced Research Questions
Q. How can computational chemistry models (e.g., DFT, molecular dynamics) predict reactivity and stability of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For this compound, the LUMO (-1.8 eV) localizes on the pyrazine ring, making it reactive toward nucleophilic agents .
- Reaction path screening: Quantum mechanical/molecular mechanical (QM/MM) simulations identify transition states for ring-opening reactions, aiding in catalyst design (e.g., Pd-based systems for cross-coupling) .
Table 2: Computational Insights
| Property | Value (DFT) | Implication | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 4.5 eV | High kinetic stability | |
| Fukui Index () | 0.32 (pyrazine N) | Site for nucleophilic attack |
Q. What experimental and computational strategies resolve contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}13C NMR shifts) for this compound?
Methodological Answer:
- Multi-technique validation: Combine solid-state NMR with XRD to assess crystallographic vs. solution-phase structural discrepancies. For example, tautomeric shifts in DMSO may cause δ 165 ppm (C=O) to split into two peaks .
- DFT-NMR correlation: Calculate chemical shifts using Gaussian09 (B3LYP/6-311+G(d,p)) and compare with experimental data to identify solvent effects or protonation states .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Pharmacophore modeling: Identify critical substituents (e.g., Cl at position 6 increases membrane permeability). Replace the thiazine oxygen with sulfur to improve metabolic stability .
- In vitro screening: Test derivatives against kinase targets (e.g., JAK2) using fluorescence polarization assays. IC values correlate with electron-withdrawing substituents at position 2 .
Table 3: SAR Data for Derivatives
| Derivative Modification | Bioactivity (IC, nM) | Target | Reference |
|---|---|---|---|
| 6-Cl, 2-SCH | 12.5 ± 1.2 | JAK2 | |
| 6-F, 2-NO | 45.8 ± 3.7 | PDE4 |
Methodological Recommendations
- Experimental design: Use Design of Experiments (DoE) to optimize solvent/catalyst combinations. For example, Box-Behnken designs reduce trial numbers by 40% .
- Data contradiction resolution: Apply Bayesian statistics to weigh conflicting spectral or catalytic data, prioritizing reproducibility across ≥3 independent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
